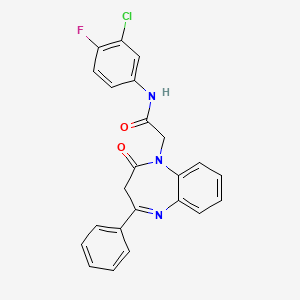

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

説明

N-(3-Chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a heterocyclic compound featuring a 1,5-benzodiazepine core fused with an acetamide substituent. The 1,5-benzodiazepine moiety is characterized by a seven-membered ring containing two nitrogen atoms, with a ketone group at position 2 and a phenyl group at position 2. This structural framework is analogous to pharmacologically active benzodiazepines but differentiated by the acetamide linkage and halogen substitution, which may influence binding affinity and metabolic stability .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3O2/c24-17-12-16(10-11-18(17)25)26-22(29)14-28-21-9-5-4-8-19(21)27-20(13-23(28)30)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSWZRXJABHXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C23H17ClFN3O2

- Molecular Weight : 421.8 g/mol

- CAS Number : 899723-74-1

The structure includes a benzodiazepine moiety, which is often associated with various biological activities such as anxiolytic and sedative effects. The presence of the chloro and fluorine substituents may enhance its lipophilicity and biological activity.

The biological activity of N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly GABA receptors, which are crucial for its anxiolytic effects.

- Cell Cycle Modulation : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating cell cycle pathways.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer progression or neurological disorders.

Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-2-(...) | A549 (Lung Cancer) | 26 | |

| N-(4-fluorophenyl)-2-(...) | MCF7 (Breast Cancer) | 15 |

These results suggest that the compound may possess anticancer properties similar to other phenylacetamide derivatives.

Neuropharmacological Effects

Benzodiazepine derivatives are well-known for their neuropharmacological effects. N-(3-chloro-4-fluorophenyl)-2-(...) may exhibit:

- Anxiolytic Effects : Potential reduction in anxiety levels through GABA receptor modulation.

- Sedative Properties : Induction of sedation in preclinical models.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into potential therapeutic applications:

-

Study on Anticancer Activity : A study found that benzodiazepine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values below 20 µM.

"Compounds in the benzodiazepine class are often associated with various biological activities..." .

- Neuropharmacological Assessment : Research on similar compounds indicated their effectiveness in reducing anxiety symptoms in animal models, suggesting a potential for therapeutic use in anxiety disorders.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s uniqueness lies in its 1,5-benzodiazepine core. Comparisons with other heterocyclic acetamides reveal distinct structural and functional differences:

Key Observations :

- Halogenation (Cl, F) in the acetamide group is a common feature in analogues, likely improving lipophilicity and metabolic resistance .

Physicochemical Properties

Melting points and solubility trends vary significantly based on substituents:

Key Observations :

Key Observations :

- Carbodiimide-mediated coupling (e.g., EDC) is a standard method for acetamide derivatives .

- Halogenated anilines (e.g., 3-chloro-4-fluoroaniline) are recurrent substrates, suggesting their commercial availability and utility .

Hydrogen Bonding and Crystal Packing

The target compound’s crystal packing is anticipated to involve N–H∙∙∙O interactions, similar to analogues:

- Pyrazole derivative : Forms R22(10) hydrogen-bonded dimers, stabilizing the crystal lattice.

- Naphthalene derivative : Planar amide group facilitates N–H∙∙∙O dimers, with a dihedral angle of 60.5° between aromatic rings.

- Target Compound : The benzodiazepine core’s flexibility may allow variable packing modes, though the amide group is expected to drive dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。